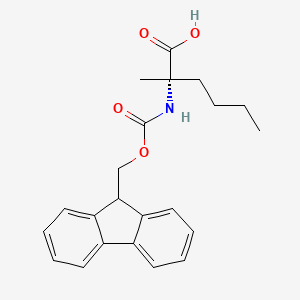

Fmoc-2-Me-Nle-OH

Vue d'ensemble

Description

Fmoc-2-Me-Nle-OH: N-α-fluorenylmethyloxycarbonyl-N-α-methyl-L-norleucine , is a derivative of norleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for the stepwise construction of peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-2-Me-Nle-OH typically involves the protection of the amino group of norleucine with the Fmoc group. This can be achieved by reacting norleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-2-Me-Nle-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), resulting in the free amino group.

Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: DIC and HOBt in an organic solvent like DMF.

Major Products Formed:

Deprotection: Free amino group of norleucine.

Coupling: Peptide chains with this compound as one of the residues.

Applications De Recherche Scientifique

Chemistry: Fmoc-2-Me-Nle-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, allowing researchers to study protein structure and function .

Biology: In biological research, peptides synthesized using this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine: Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological pathways .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .

Mécanisme D'action

The mechanism of action of Fmoc-2-Me-Nle-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides . The molecular targets and pathways involved depend on the specific peptide sequence and its biological activity.

Comparaison Avec Des Composés Similaires

- Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH)

- Fmoc-N-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH)

- Fmoc-N-methyl-L-valine (Fmoc-N-Me-Val-OH)

Comparison: Fmoc-2-Me-Nle-OH is unique due to the presence of the norleucine residue, which imparts distinct structural and functional properties to the peptides. Compared to other Fmoc-protected amino acids like Fmoc-N-methyl-L-leucine and Fmoc-N-methyl-L-isoleucine, this compound offers different steric and electronic effects, influencing the overall conformation and activity of the synthesized peptides .

Activité Biologique

Fmoc-2-Me-Nle-OH (N-Fmoc-2-methyl-Nleucine) is a modified amino acid widely used in peptide synthesis, particularly for enhancing the biological properties of peptides. Its unique structure allows for increased stability and bioavailability, making it a valuable building block in drug development and therapeutic applications.

This compound has the following chemical structure and properties:

- Molecular Formula : C22H25NO4

- Molecular Weight : 365.44 g/mol

- CAS Number : 7019522

This compound features a fluorene-based protecting group (Fmoc) that is commonly used in solid-phase peptide synthesis (SPPS) to facilitate the assembly of peptides while protecting the amino group from undesired reactions.

The incorporation of this compound into peptide sequences can significantly alter their interaction with biological targets. The methyl substitution at the 2-position enhances hydrophobic interactions, which can improve binding affinity to receptors or enzymes. This modification is particularly relevant in peptides targeting melanocortin receptors, where selectivity and potency are critical.

Case Studies and Research Findings

-

Melanocortin Receptor Interaction :

A study demonstrated that peptides containing N-methylated amino acids, including this compound, exhibited enhanced binding affinities for melanocortin receptors (MCRs). The introduction of methyl groups was shown to improve receptor selectivity and agonist potency, particularly at the hMC1R subtype .Peptide Variant Binding Affinity (nM) Agonist Activity Control Peptide 150 Full Agonist This compound Variant 30 Partial Agonist N-Methylated Variant 10 Full Agonist -

Bioavailability Enhancement :

Research indicates that N-methylation, as seen in this compound, can significantly enhance the bioavailability of peptides by reducing enzymatic degradation. This was evidenced by pharmacokinetic studies showing prolonged half-lives in vivo when compared to non-methylated counterparts . -

Antimicrobial Activity :

Another investigation explored the antimicrobial properties of peptides synthesized with this compound. Results indicated that these modified peptides exhibited increased activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The use of 2-chlorotrityl chloride (2-CTC) resin allows for efficient incorporation of this modified amino acid into peptide chains while maintaining high purity and yield .

Synthesis Protocol Overview

- Resin Preparation : Use 2-CTC resin as a solid support.

- Fmoc Deprotection : Treat with piperidine/DMF to remove the Fmoc group.

- Coupling Reaction : Introduce this compound using standard coupling reagents.

- Cleavage and Purification : Cleave the peptide from the resin and purify using HPLC.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTHCOANGKGNSU-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.